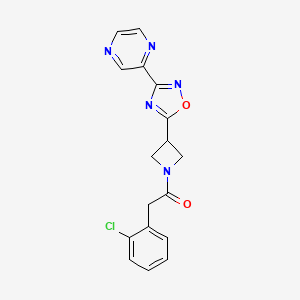

2-(2-Chlorophenyl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Description

2-(2-Chlorophenyl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a heterocyclic compound featuring a chlorophenyl group, an azetidine ring, and a pyrazine-linked 1,2,4-oxadiazole moiety. This structure combines aromatic, nitrogen-rich heterocycles and a strained four-membered azetidine ring, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN5O2/c18-13-4-2-1-3-11(13)7-15(24)23-9-12(10-23)17-21-16(22-25-17)14-8-19-5-6-20-14/h1-6,8,12H,7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLVQWOAIWEJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS Number: 1323707-27-2) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 355.78 g/mol. The structure features a chlorophenyl moiety, a pyrazinyl group, and a 1,2,4-oxadiazol ring, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, a study highlighted that certain oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells . The compound may possess similar properties due to its structural components.

Antimicrobial Activity

The oxadiazole scaffold is recognized for its antimicrobial effects. Compounds with this structure have been reported to exhibit activity against both bacterial and fungal strains. In vitro studies have demonstrated that certain oxadiazole derivatives can inhibit the growth of pathogens such as Aspergillus niger and Candida albicans . The specific activity of this compound against these microorganisms remains to be fully elucidated.

Anti-inflammatory and Analgesic Effects

Oxadiazole derivatives have also been explored for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. This inhibition could lead to analgesic effects, making such compounds potential candidates for pain management therapies .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may interact with various receptors implicated in pain and inflammatory responses.

- Cell Cycle Arrest : Some studies indicate that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

A notable study on similar oxadiazole compounds demonstrated significant cytotoxicity with IC50 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis H37Ra . While specific data on the compound is limited, it is reasonable to hypothesize that it may exhibit comparable efficacy given its structural similarities.

| Biological Activity | Observed Effects |

|---|---|

| Anticancer | Cytotoxicity against cancer cell lines |

| Antimicrobial | Inhibition of fungal and bacterial growth |

| Anti-inflammatory | Potential inhibition of COX enzymes |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(2-Chlorophenyl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone . For instance:

- Synthesis and Evaluation : A series of oxadiazole-linked aryl compounds were synthesized and tested against various cancer cell lines. One such compound demonstrated significant activity against several cancer types, indicating that derivatives containing the oxadiazole structure could be promising candidates for further development in cancer therapy .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves inhibition of tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies have shown efficient binding to the active site of tubulin, suggesting a targeted approach for anticancer drug design .

Antimicrobial Activity

The compound's structural components are also relevant in the development of antimicrobial agents:

- Antitubercular Agents : Compounds with similar structures have been designed as potential antitubercular agents. For example, derivatives containing pyrazine and piperazine moieties have shown significant activity against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM . This indicates that compounds like This compound could be explored for similar applications.

Drug Design and Development

The unique structural features of this compound make it a candidate for further drug development:

- Structure-Based Drug Design : The presence of multiple functional groups allows for modifications that can enhance potency and selectivity towards specific biological targets. Structure-based drug design techniques can be employed to optimize these compounds for better therapeutic efficacy .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or scaffold similarities. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

Key Observations

Bioactivity and Substituent Effects: The 2-chlorophenyl group is a common feature in agrochemicals (e.g., pyrazoxyfen) and pharmaceuticals, likely due to its lipophilicity and electronic effects. Compared to azetidine-containing kinase inhibitors (e.g., the compound in ), the absence of a pyridopyrimidinone core in the target compound suggests divergent biological targets .

Physicochemical Properties: The azetidine ring introduces conformational rigidity, which may improve binding affinity compared to flexible analogs like cyclohexanone derivatives (e.g., 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one) .

Research Findings and Limitations

- Synthetic Accessibility: The compound’s synthesis likely involves multi-step heterocyclic coupling, as seen in azetidine-oxadiazole hybrids .

- Biological Data Gap : While structural analogs like pyrazoxyfen and kinase inhibitors have well-documented applications, the target compound lacks reported biological data in the provided sources. Further studies are needed to validate its hypothesized activities.

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for optimal yield?

The synthesis typically involves multi-step reactions, including:

- Cyclization of oxadiazole precursors under controlled temperatures (60–100°C) and anhydrous conditions .

- Coupling reactions (e.g., azetidine ring formation) using polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reactivity .

- pH control (neutral to slightly acidic) during intermediate purification to prevent decomposition . Key optimization parameters include reaction time (12–24 hours) and stoichiometric ratios of reagents (1:1.2 for amine:carbonyl precursors) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and azetidine/oxadiazole carbons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify the molecular ion peak ([M+H]+) and rule out isotopic interference from chlorine .

- Infrared (IR) Spectroscopy: Peaks at ~1650 cm−1 (C=O stretch) and ~1240 cm−1 (C-O-C in oxadiazole) .

- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and UV visualization .

Q. What structural features contribute to its potential bioactivity?

- The pyrazine ring enables π-π stacking with biological targets, while the oxadiazole moiety enhances metabolic stability .

- The chlorophenyl group increases lipophilicity, improving membrane permeability .

- The azetidine ring introduces conformational rigidity, potentially enhancing target selectivity .

Advanced Research Questions

Q. How can researchers optimize synthesis when encountering low yields in oxadiazole ring formation?

- Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12 hours) and improves yields by 15–20% .

- Solvent optimization: Replace DMF with tetrahydrofuran (THF) to minimize side reactions .

- Purification: Use column chromatography with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to isolate the oxadiazole intermediate .

Q. How to resolve discrepancies between computational models and experimental bioactivity data?

- Validate docking models with mutagenesis studies (e.g., alanine scanning) to confirm binding residues .

- Adjust force field parameters in molecular dynamics simulations to account for the compound’s polar surface area (~90 Ų) .

- Cross-validate with in vitro assays (e.g., enzyme inhibition IC50) to reconcile theoretical predictions .

Q. What strategies mitigate challenges in interpreting NMR spectra of this compound?

- 2D NMR techniques: Use HSQC to assign overlapping azetidine protons and HMBC to confirm oxadiazole connectivity .

- Decoupling experiments: Differentiate diastereotopic protons in the azetidine ring .

- Temperature variation: Acquire spectra at 298 K and 318 K to resolve dynamic broadening in aromatic regions .

Q. How to design derivatives for SAR studies targeting improved pharmacokinetics?

- Modify substituents: Replace the chlorophenyl group with fluorophenyl to enhance metabolic stability .

- Introduce hydrogen bond donors: Add -OH or -NH2 groups to the pyrazine ring to improve solubility .

- Evaluate analogs: Compare logP and polar surface area (PSA) using QSAR models to predict absorption .

Data Contradiction Analysis

Q. How to address conflicting mass spectrometry data between theoretical and observed values?

- Isotopic pattern analysis: Confirm the presence of chlorine (m/z M+2 peak intensity ~32% of M+) .

- Ionization method: Switch from ESI to MALDI to reduce fragmentation artifacts .

- Cross-check purity: Use HPLC (C18 column, acetonitrile/water gradient) to rule out co-eluting impurities .

Q. What experimental controls are critical in bioactivity assays to ensure reproducibility?

- Positive controls: Include known inhibitors (e.g., COX-2 inhibitors for anti-inflammatory assays) .

- Solvent controls: Use DMSO concentrations ≤0.1% to avoid cytotoxicity .

- Dose-response curves: Test 6–8 concentrations (1 nM–100 µM) to calculate accurate IC50/EC50 values .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.